![molecular formula C14H15NO5S2 B2778227 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1448067-04-6](/img/structure/B2778227.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group and a thiophene group. Benzo[d][1,3]dioxol-5-yl is a benzodioxole, which is a type of aromatic organic compound containing a benzene ring fused to a 1,3-dioxole . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic systems present in both the benzo[d][1,3]dioxol-5-yl and thiophene components. These aromatic systems often contribute to the stability of the molecule .Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic systems could impact its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Researchers have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines . These derivatives were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.
Treatment of Rheumatic Conditions
The compound has been investigated for its potential in treating rheumatic diseases , including rheumatoid arthritis and osteoarthritis . Its anti-inflammatory and immunomodulatory properties make it a candidate for managing these conditions.
Lead Ion Sensing
Researchers have developed a sensitive and selective Pb2+ sensor by depositing a thin layer of BDMMBSH (a derivative of our compound) on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) . This application could find use in environmental monitoring or industrial processes.
Nonlinear Optical Materials
The compound’s Schiff base materials exhibit potential as nonlinear optical (NLO) materials . These materials are crucial for optical devices, including dynamic image processing, frequency conversion, optical computing, and optoelectronic technology .
Synthesis of Novel Diselane Compounds
In synthetic chemistry, the compound serves as a starting material for the synthesis of novel diselane compounds. For instance, it is involved in the preparation of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Some benzo[d][1,3]dioxol-5-yl compounds have been reported to inhibit vegfr1, a receptor involved in angiogenesis
Result of Action
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may have potential anti-angiogenic effects .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBROZNCMDSPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide |
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